molecular formula C15H22N2O4 B11961278 N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate) CAS No. 60483-66-1

N,N'-(4-Methyl-1,3-phenylene)bis(propyl carbamate)

Cat. No.: B11961278
CAS No.: 60483-66-1
M. Wt: 294.35 g/mol
InChI Key: AZOPMOSYNSRIOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate groups .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as altered neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-Methyl-1,3-phenylene)bis(propyl carbamate) is unique due to its specific structural features and the presence of propyl carbamate groups.

Properties

CAS No.

60483-66-1

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

propyl N-[2-methyl-5-(propoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-4-8-20-14(18)16-12-7-6-11(3)13(10-12)17-15(19)21-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

AZOPMOSYNSRIOO-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCC

Origin of Product

United States

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